Pharmacokinetic Half-Life and Clearance vs. T-2 Toxin
In head-to-head canine pharmacokinetic studies, verrucarol demonstrates a substantially longer elimination half-life and lower systemic clearance compared to T-2 toxin. Verrucarol's mean (± SD) terminal half-life in dogs (1.6 ± 0.5 h, IV) is approximately 18 times longer than that of T-2 toxin (5.3 ± 2.1 min, IV) [1][2]. Clearance of verrucarol (11 ± 5.5 mL/min/kg) is roughly 10-fold lower than T-2 toxin clearance (107 ± 56 mL/min/kg) [1][2]. Furthermore, the liver extraction ratio of verrucarol is approximately one-third that of T-2 and HT-2 toxins, rendering verrucarol less susceptible to hepatic first-pass elimination and enabling measurable oral bioavailability (44 ± 33%) [1].
| Evidence Dimension | Terminal elimination half-life (t1/2) in dogs following IV administration |
|---|---|
| Target Compound Data | 1.6 ± 0.5 h (verrucarol) |
| Comparator Or Baseline | 5.3 ± 2.1 min (T-2 toxin) |
| Quantified Difference | ~18-fold longer half-life for verrucarol |
| Conditions | IV administration at 0.4 mg/kg in dogs; non-compartmental PK analysis |
Why This Matters
Verrucarol's extended half-life and partial oral absorption make it the only trichothecene for which oral pharmacokinetics have been fully characterized, positioning it as the requisite analytical standard for oral exposure and first-pass metabolism studies.
- [1] Barel S, et al. Pharmacokinetics of the trichothecene mycotoxin verrucarol in dogs. J Pharm Sci. 1990;79(6):548-551. doi:10.1002/jps.2600790619 View Source
- [2] Sintov A, Bialer M, Yagen B. Pharmacokinetics and protein binding of trichothecene mycotoxins, T-2 toxin and HT-2 toxin, in dogs. Toxicon. 1988;26(2):153-160. doi:10.1016/0041-0101(88)90167-5 View Source
